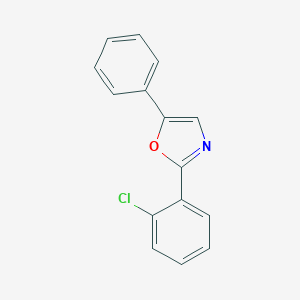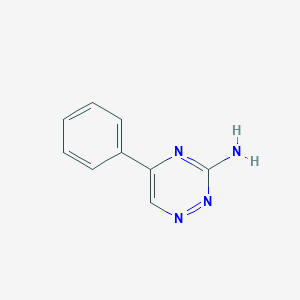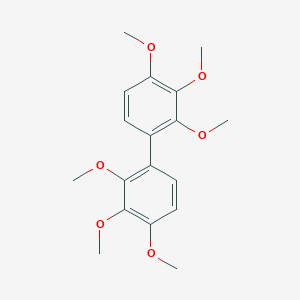
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of specific enzymes or signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects:
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and inhibit viral replication. Additionally, it has been studied for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. However, it also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy-. One potential direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent in combination with other chemotherapeutic agents. Additionally, its mechanism of action and potential toxicity need to be further elucidated. Finally, its potential applications in other fields, such as agriculture and environmental science, should be explored.
In conclusion, Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with diethylamine followed by the addition of 3-chloropropylamine. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
62564-32-3 |
|---|---|
Nom du produit |
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- |
Formule moléculaire |
C14H23ClN2O3S |
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
5-chloro-N-[3-(diethylamino)propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H23ClN2O3S/c1-4-17(5-2)10-6-9-16-21(18,19)14-11-12(15)7-8-13(14)20-3/h7-8,11,16H,4-6,9-10H2,1-3H3 |
Clé InChI |
UOKSDUWXPICEBF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canonique |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Autres numéros CAS |
62564-32-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)
![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)




![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)
![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)
![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)
